An In-Depth Technical Guide to N-tosyl-D-methionine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-tosyl-D-methionine: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of N-tosyl-D-methionine, a chiral building block of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, physicochemical and spectroscopic properties, a robust synthesis protocol, and its principal applications. By covalently linking a p-toluenesulfonyl (tosyl) group to the amine of D-methionine, a unique molecular scaffold is created that leverages the stereochemical integrity of the D-amino acid with the advantageous chemical properties of the tosyl protecting group. This guide serves as a technical resource for scientists seeking to understand and utilize N-tosyl-D-methionine in asymmetric synthesis, chiral resolution, and as a precursor for novel therapeutic agents.
Introduction to N-tosyl-D-methionine
N-tosyl-D-methionine is a synthetic derivative of D-methionine, the "unnatural" enantiomer of the essential amino acid L-methionine.[1][2] Its structure is defined by two key components: the D-methionine core, which provides a specific three-dimensional arrangement (R-configuration) at the α-carbon, and the N-tosyl group, which replaces a hydrogen on the primary amine.
The strategic importance of this molecule stems from this combination:
-
The D-Methionine Scaffold: While L-amino acids are the constituents of most natural proteins, molecules incorporating D-amino acids are of high interest in medicinal chemistry. They often exhibit enhanced stability against enzymatic degradation by proteases, leading to longer biological half-lives.
-
The N-Tosyl Group: The p-toluenesulfonyl group is not merely a protecting group. It profoundly alters the molecule's properties by increasing its steric bulk, enhancing its crystallinity, and rendering the remaining N-H proton acidic. This modification is fundamental to its utility in synthesis, transforming the amino acid into a versatile and predictable chiral intermediate.
This guide will elucidate the core characteristics of N-tosyl-D-methionine, providing both foundational knowledge and practical, field-proven insights into its synthesis and application.
Chemical Structure and Identification
The unambiguous identification of N-tosyl-D-methionine is critical for its effective use. The structure consists of a butanoic acid backbone with a methylthio group at the 4-position and a p-toluenesulfonamido group at the 2-position, with the stereochemistry at the 2-position being (R).
Caption: Chemical structure of N-tosyl-D-methionine.
Table 1: Chemical Identifiers for N-tosyl-methionine
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonamido]-4-(methylsulfanyl)butanoic acid | Constructed from D-methionine[1] |
| Synonyms | N-(p-toluenesulfonyl)-D-methionine | N/A |
| CAS Number | 4703-33-7 (for DL-racemic mixture) | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₄S₂ | [3] |
| Molecular Weight | 303.40 g/mol | Calculated |
| Canonical SMILES | CSCCC(NS(=O)(=O)C1=CC=C(C)C=C1) | N/A |
| InChI Key | Constructed from structure | N/A |
Note: The CAS number 4703-33-7 refers to the racemic N-Tosyl-DL-methionine. While a dedicated CAS number for the pure D-enantiomer may exist, the racemic mixture's identifier is most commonly cited in supplier databases.
Physicochemical and Spectroscopic Properties
The introduction of the tosyl group significantly alters the physical properties of D-methionine, moving it from a water-soluble, high-melting zwitterion to a more classic organic acid with enhanced solubility in organic solvents.
Table 2: Physicochemical Properties
| Property | Value | Comments and Insights |
|---|---|---|
| Appearance | White crystalline solid | The tosyl group imparts a high degree of crystallinity, which is advantageous for purification by recrystallization and for its use as a chiral resolving agent. |
| Melting Point | Not consistently reported; expected to be sharp and >100 °C | D-methionine decomposes at ~273 °C.[5] The tosylated derivative will have a distinct, lower melting point. For comparison, N-Acetyl-L-methionine melts at 103-106 °C.[6] |
| Solubility | Sparingly soluble in water. Soluble in dilute aqueous bases (e.g., NaHCO₃, NaOH), and polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF). | The carboxylic acid allows for solubility in basic solutions via salt formation. The aromatic ring and overall larger structure increase lipophilicity, promoting solubility in organic solvents compared to the parent amino acid.[7][8] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-tosyl-D-methionine.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (in CDCl₃ or DMSO-d₆):
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~7.2-7.8 ppm: Two doublets corresponding to the four aromatic protons of the tosyl group.
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~5.0-6.0 ppm: A broad singlet for the sulfonamide (N-H) proton.
-
~4.0-4.3 ppm: A multiplet for the α-proton (α-CH).
-
~2.4 ppm: A singlet for the methyl protons on the tosyl ring (Ar-CH₃).
-
~2.5 ppm: A triplet for the γ-methylene protons (-CH₂-S).
-
~2.1 ppm: A singlet for the methyl protons of the thioether (S-CH₃).[9]
-
~1.9-2.2 ppm: A multiplet for the β-methylene protons (-CH₂-CH₂S).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
3300-3200 cm⁻¹: N-H stretching of the sulfonamide.
-
3100-2500 cm⁻¹: Broad O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid dimer.
-
~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, which are highly characteristic.[10]
-
~1600, ~1500 cm⁻¹: C=C stretching in the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electrospray ionization (ESI), one would expect to see the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode, corresponding to the calculated molecular weight.
Synthesis and Purification
The synthesis of N-tosyl-D-methionine is a robust and reliable procedure, typically achieved via the reaction of D-methionine with p-toluenesulfonyl chloride (TsCl) under basic conditions.
Causality Behind Experimental Choices:
-
Choice of Base: An aqueous solution of sodium hydroxide or sodium carbonate is used. Its role is twofold: first, to deprotonate the amino group of D-methionine, making it a potent nucleophile to attack the sulfonyl chloride. Second, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: The reaction is often started at a low temperature (0-5 °C) during the addition of TsCl to control the exothermic reaction and minimize side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Purification: The key to purification is exploiting the acidic nature of the product. After the reaction, the mixture is acidified. This protonates the carboxylate group of N-tosyl-D-methionine, causing it to become insoluble in the aqueous solution and precipitate out as a solid. The crude product can then be further purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: General workflow for the synthesis of N-tosyl-D-methionine.
Experimental Protocol: Synthesis of N-tosyl-D-methionine
This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.) at room temperature. Cool the resulting clear solution to 0-5 °C in an ice bath.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of a suitable organic solvent like THF or acetone. Add this solution dropwise to the stirred, cold amino acid solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up & Precipitation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to pH ~1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-tosyl-D-methionine will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a mixture of ethanol and water.
Key Applications in Research and Development
N-tosyl-D-methionine is not an end-product but a valuable intermediate. Its utility is primarily in leveraging its fixed stereochemistry for creating other chiral molecules.
Role in Asymmetric Synthesis and Chiral Resolution
The most prominent application of N-tosyl-D-methionine and similar compounds is in classical chiral resolution.[11] This technique is used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral base, such as an amine.
Principle of Resolution:
-
Diastereomer Formation: The acidic N-tosyl-D-methionine is reacted with a racemic amine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.
-
Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. This salt can be isolated by filtration.
-
Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid or base to break the ionic bond, liberating the single, pure enantiomer of the original amine and recovering the N-tosyl-D-methionine resolving agent.
Caption: Conceptual workflow of chiral resolution using N-tosyl-D-methionine.
Beyond resolution, it serves as a chiral building block in asymmetric synthesis, where the goal is to construct a complex molecule with a specific stereochemistry.[12][13][14][15] The protected and stereochemically defined nature of N-tosyl-D-methionine allows it to be incorporated into larger structures without loss of its optical purity.
Relevance in Medicinal Chemistry and Drug Discovery
The methionine metabolic pathway is a critical area for drug discovery, particularly in the development of new antibiotics and anti-cancer agents.[16] Enzymes in this pathway are potential targets for inhibition. N-tosyl-D-methionine can serve as a starting material for the synthesis of enzyme inhibitors or molecular probes. The D-configuration can offer a unique binding mode or enhanced resistance to metabolic breakdown compared to the L-enantiomer, providing a strategic advantage in drug design.
Conclusion
N-tosyl-D-methionine is a highly versatile and valuable chiral intermediate for the modern research scientist. Its well-defined structure, predictable chemical reactivity, and robust synthesis make it an essential tool in the fields of stereochemistry and medicinal chemistry. The strategic installation of the tosyl group on the D-methionine core provides a molecule with enhanced crystallinity and utility as a chiral resolving agent, while also serving as a stable, optically pure building block for the asymmetric synthesis of complex molecular targets. This guide has provided the core technical information necessary for its confident and effective application in a research and development setting.
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